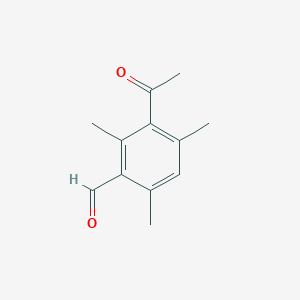

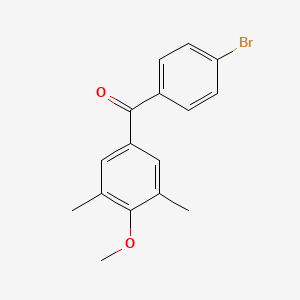

3-Acetyl-2,4,6-trimethylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The papers provided detail synthetic routes for compounds that are structurally related to 3-Acetyl-2,4,6-trimethylbenzaldehyde. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Another paper describes the reductive metalation of the same starting material, leading to the synthesis of antibiotic stilbenes . These methods could potentially be adapted for the synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been confirmed using various analytical techniques, including IR, (1)H NMR, and (13)C NMR . X-ray crystallography data was provided for one of the compounds, which could give insights into the molecular geometry and potential reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Acetyl-2,4,6-trimethylbenzaldehyde, but they do provide information on the reactivity of similar molecules. The cyclization reactions of benzylidene-3,4,5-trimethoxybenzohydrazide derivatives to form oxadiazole rings suggest that 3-Acetyl-2,4,6-trimethylbenzaldehyde could also undergo similar transformations, given the right reaction conditions and reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Acetyl-2,4,6-trimethylbenzaldehyde are not directly reported, the papers provide data on related compounds. For instance, the antiproliferative activities of the synthesized oxadiazole derivatives against various cancer cells were evaluated, and some compounds showed high effectiveness . This suggests that 3-Acetyl-2,4,6-trimethylbenzaldehyde might also possess biological activity, which could be explored in future studies.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

3-Acetyl-2,4,6-trimethylbenzaldehyde has been utilized in developing analytical methods. Duan Xiu-hong (2012) established a method for determining 2,4,6-Trimethylbenzaldehyde using RP-HPLC, highlighting its significance in analytical chemistry (Duan Xiu-hong, 2012).

Synthesis and Chemical Reactions

The compound has been involved in various synthesis and chemical reaction studies. Yang Lirong (2007) described a method for synthesizing 2,4,6-Trimethylbenzaldehyde from mesitylene, demonstrating its role in chemical synthesis (Yang Lirong, 2007). Additionally, Z. Qiang (2009) discussed different chemical synthesis methods of 2,4,6-trimethylbenzaldehyde, emphasizing its importance in chemical research (Z. Qiang, 2009).

Electrochemical Studies

The compound has been the subject of electrochemical research. Greg A. Urove and D. Peters (1994) studied the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylbenzaldehyde, demonstrating its relevance in electrochemistry (Greg A. Urove & D. Peters, 1994).

Oxidation Processes

Studies have focused on the oxidation of related compounds, which can inform about the behavior of 3-Acetyl-2,4,6-trimethylbenzaldehyde. For instance, ShimizuMasao et al. (2006) explored the oxidation of 2,4,6-Trimethylphenol, potentially providing insights relevant to similar compounds (ShimizuMasao et al., 2006).

Material Science and Nonlinear Optical Applications

In the field of material science, S. Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone derivative for potential nonlinear optical applications, demonstrating the utility of similar compounds in advanced materials research (S. Satheeshchandra et al., 2020).

Catalysis

In catalysis research, novel oxidation methods involving compounds similar to 3-Acetyl-2,4,6-trimethylbenzaldehyde have been explored, such as the efficient oxidation of 2,4,6-Trimethylphenol using a cupric chloride-acetone oxime catalyst/O2 system by K. Takehira et al. (1991), which could provide insights for catalytic processes involving 3-Acetyl-2,4,6-trimethylbenzaldehyde (K. Takehira et al., 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-acetyl-2,4,6-trimethylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVIORELMJQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392471 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2,4,6-trimethylbenzaldehyde | |

CAS RN |

88339-43-9 |

Source

|

| Record name | 3-acetyl-2,4,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

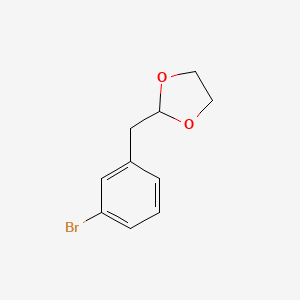

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)